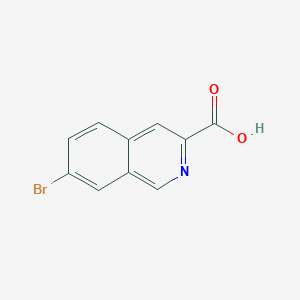

7-Bromoisoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFHFFYMJNOJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90620115 | |

| Record name | 7-Bromoisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660830-63-7 | |

| Record name | 7-Bromo-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660830-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromoisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90620115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Bromoisoquinoline-3-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 7-Bromoisoquinoline-3-carboxylic Acid

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the synthetic pathways for this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The isoquinoline scaffold is a core component of many biologically active compounds, and the specific substitution pattern of this molecule—a bromine atom at the 7-position and a carboxylic acid at the 3-position—offers versatile handles for further chemical modification.[1] The 7-bromo moiety is particularly useful for introducing molecular complexity through cross-coupling reactions, while the carboxylic acid group provides a key site for amide bond formation or other functional group transformations.[1] This molecule serves as a valuable intermediate in the synthesis of kinase inhibitors, anticancer agents, and potential therapeutics for neurological disorders.[1][2]

This document explores the strategic design of its synthesis, detailing plausible reaction pathways, step-by-step experimental protocols, and the chemical reasoning that underpins the methodological choices.

Retrosynthetic Analysis

A logical synthesis plan begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For this compound, two primary approaches emerge:

-

Approach A: Late-Stage C-3 Functionalization. This strategy involves the initial synthesis of the 7-bromoisoquinoline core, followed by the introduction of the carboxylic acid group at the C-3 position. This is often practical if the core heterocycle is readily accessible.

-

Approach B: Ring-Forming Cyclization. This approach constructs the isoquinoline ring from acyclic precursors that already contain the necessary carbon framework and functional groups (or their precursors). This can be more efficient if direct C-3 functionalization is challenging.

Caption: Retrosynthetic pathways for the target molecule.

Synthesis Pathway I: Late-Stage C-3 Functionalization

This pathway prioritizes the robust synthesis of the 7-bromoisoquinoline scaffold, followed by a directed carboxylation step. This approach leverages a well-documented, non-aqueous diazotization method for the synthesis of 7-bromoisoquinoline, which avoids the use of harsh strong acids and provides good yields.[3]

Step 1: Synthesis of 7-Aminoisoquinoline

The synthesis typically begins with the nitration of isoquinoline to yield a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. Subsequent reduction of the separated 5-nitroisoquinoline yields 5-aminoisoquinoline. A more direct route to the 7-substituted pattern often involves starting from a pre-substituted benzene ring. For the purpose of this guide, we will consider 7-aminoisoquinoline as a commercially available or previously synthesized starting material.

Step 2: Synthesis of 7-Bromoisoquinoline via Nonaqueous Diazotization

The conversion of an aromatic amine to a bromide is classically achieved via the Sandmeyer reaction. However, a modified, non-aqueous procedure offers milder conditions and simpler work-up.[3] This method avoids the strong acidic environments of traditional Sandmeyer reactions, which can be detrimental to sensitive substrates.

Reaction Causality:

-

Tert-butyl nitrite (t-BuONO): This reagent serves as the diazotizing agent in an organic solvent, forming the crucial diazonium salt intermediate without the need for aqueous nitrous acid.

-

Copper(II) Bromide (CuBr₂): Acts as the bromide source and catalyst for the decomposition of the diazonium salt, facilitating the substitution of the diazo group with bromine.

-

Acetonitrile (CH₃CN): A polar aprotic solvent that is suitable for solubilizing the reactants and facilitating the ionic reaction mechanism.

Caption: Conversion of 7-aminoisoquinoline to 7-bromoisoquinoline.

Step 3: Carboxylation at the C-3 Position

Introducing a carboxylic acid at the C-3 position of the stable isoquinoline ring is the most challenging step. Direct carboxylation via lithiation is difficult due to competing proton abstraction at other sites. A more reliable strategy involves a two-step process: halogenation at the C-3 position followed by a palladium-catalyzed carbonylation.

3a. Halogenation of 7-Bromoisoquinoline at C-3: This would first require the synthesis of 7-bromoisoquinoline N-oxide, followed by reaction with a halogenating agent like POCl₃ or PBr₃ to introduce a halogen at an activated position, which could potentially include C-3.

3b. Palladium-Catalyzed Carbonylation: Assuming 3,7-dibromoisoquinoline can be synthesized, it could undergo a selective palladium-catalyzed carbonylation. The selectivity would depend on the relative reactivity of the C-3 and C-7 bromine atoms. Alternatively, a Grignard or organolithium intermediate could be formed from the C-3 halogen, followed by quenching with solid CO₂.

Given the complexities of this step, the ring-forming strategy (Pathway II) often presents a more direct and higher-yielding alternative.

Synthesis Pathway II: Pomeranz-Fritsch-Bobbitt Cyclization

This classical isoquinoline synthesis strategy builds the heterocyclic ring from a benzaldehyde and an aminoacetal, followed by an acid-catalyzed cyclization.[4][5] This approach is highly effective as it establishes the complete carbon skeleton with the desired substitution pattern in a convergent manner.

Caption: A generalized Pomeranz-Fritsch approach to the target core.

While the classical Pomeranz-Fritsch reaction yields the isoquinoline core, introducing the C-3 carboxylic acid requires a modified starting material. A more direct route involves using a synthon that already contains the carboxylate precursor.

Proposed Protocol Based on a Modified Pictet-Gams Reaction

A more plausible route involves the cyclization of a β-hydroxy-β-phenylethylamine derivative. This approach integrates the C-3 substituent during the ring-formation process.

Reaction Causality:

-

4-Bromobenzaldehyde: Provides the benzene ring and the C-5 through C-8 atoms, along with the C-4 atom of the final isoquinoline.

-

Ethyl isocyanoacetate: This reactant serves as the C2 synthon, providing the N-2 and C-3 atoms, with the ester group acting as a direct precursor to the carboxylic acid.

-

Potassium Carbonate (K₂CO₃): A base used to deprotonate the α-carbon of the isocyanoacetate, generating a nucleophile.

-

Dehydrative Cyclization: An acid catalyst like polyphosphoric acid (PPA) or a Lewis acid promotes the cyclization and subsequent dehydration to form the aromatic isoquinoline ring.

Detailed Experimental Protocol (Proposed Pathway)

This section outlines a viable, multi-step synthesis based on established chemical principles for constructing substituted isoquinolines.

Part A: Synthesis of Ethyl 7-bromo-3-isoquinolinecarboxylate

Step 1: Condensation of 4-Bromobenzaldehyde with Ethyl Isocyanoacetate

-

To a stirred solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add potassium carbonate (1.2 eq).

-

Add ethyl isocyanoacetate (1.1 eq) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the intermediate oxazoline.

Step 2: Acid-Catalyzed Cyclization and Aromatization

-

Add the purified oxazoline intermediate from the previous step to polyphosphoric acid (PPA) (10x by weight).

-

Heat the mixture to 120-140 °C with vigorous stirring for 4-6 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is ~8-9, keeping the mixture cool in an ice bath.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting solid by recrystallization or column chromatography to afford ethyl 7-bromo-3-isoquinolinecarboxylate.

Part B: Hydrolysis to this compound

-

Dissolve the ethyl 7-bromo-3-isoquinolinecarboxylate (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 ratio).

-

Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Monitor the saponification by TLC until the starting material is consumed.

-

Cool the solution to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Carefully acidify the solution to pH 2-3 with cold 2M hydrochloric acid, which will cause the carboxylic acid to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

| Step | Key Reagents | Solvent | Temperature | Typical Yield |

| A1 | 4-Bromobenzaldehyde, Ethyl Isocyanoacetate, K₂CO₃ | THF | 0 °C to RT | 70-85% |

| A2 | Oxazoline intermediate, PPA | Neat | 120-140 °C | 50-65% |

| B | Ethyl ester intermediate, NaOH | Ethanol/Water | Reflux | >90% |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environments of the isoquinoline core and the absence of the ethyl ester signals. The aromatic region should show characteristic splitting patterns for the substituted ring.

-

¹³C NMR: To verify the number of unique carbon atoms and the presence of the carboxyl carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound, observing the characteristic isotopic pattern for a bromine-containing molecule.

-

HPLC: To determine the purity of the final compound.

Conclusion

The synthesis of this compound is a multi-step process that requires careful strategic planning. While late-stage functionalization of a pre-formed 7-bromoisoquinoline core is conceivable, it presents significant challenges in achieving regioselective carboxylation at the C-3 position. A more robust and reliable strategy involves the construction of the isoquinoline ring from acyclic precursors using methods analogous to the Pomeranz-Fritsch or Pictet-Gams reactions. The proposed pathway, utilizing a condensation reaction followed by an acid-catalyzed cyclization and final hydrolysis, offers a direct and efficient route to this valuable building block for drug discovery and development.

References

- CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue - Google Patents. [URL: https://patents.google.

- This compound - MySkinRecipes. [URL: https://www.myskinrecipes.com/shop/th/research/146652-7-bromoisoquinoline-3-carboxylic-acid.html]

- 7-Bromoisoquinoline - Chem-Impex. [URL: https://www.chem-impex.com/products/7-bromoisoquinoline]

- Isoquinoline synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/synthesis-of-isoquinolines.shtm]

- A Versatile Synthesis of Substituted Isoquinolines - Andrew G. Myers Research Group - Harvard University. [URL: https://myers.chemistry.harvard.edu/publications/a-versatile-synthesis-of-substituted-isoquinolines]

- Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. [URL: https://www.pharmaguideline.com/2011/04/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html]

- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10846549/]

- CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. [URL: https://patents.google.

- 7-Bromo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Benchchem. [URL: https://www.benchchem.com/product/b1641023]

- 7-bromo-1-methoxyisoquinoline-3-carboxylic acid - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7-bromo-1-methoxyisoquinoline-3-carboxylic-acid]

- Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline- 3-carboxylic acids - ResearchGate. [URL: https://www.researchgate.net/publication/227181079_Synthesis_of_6-_or_7-substituted_1234-tetrahydroisoquinoline-3-carboxylic_acids]

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/28/7/3200]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Technical Guide to the Physicochemical Properties of 7-Bromoisoquinoline-3-carboxylic Acid

Introduction

7-Bromoisoquinoline-3-carboxylic acid is a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. Its rigid isoquinoline scaffold, substituted with both a bromine atom and a carboxylic acid, provides two distinct and synthetically versatile functional handles. This unique arrangement makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1]

In medicinal chemistry, this compound serves as a key precursor for developing novel therapeutics, particularly in the realms of oncology and neurology. The isoquinoline core is a known pharmacophore with an affinity for various neurological targets, while the overall structure is leveraged in the design of potent kinase inhibitors and anticancer agents.[1][2] Furthermore, its designation as a "Protein Degrader Building Block" highlights its utility in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).[3][4]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also detailed, field-proven experimental protocols for in-house validation and characterization. The causality behind experimental choices is explained to ensure both accuracy and a deep understanding of the data generated.

Core Molecular and Physical Properties

A precise understanding of the fundamental properties of a molecule is the cornerstone of its application in research and development. The key identifiers and physical data for this compound are summarized below.

| Property | Data | Source(s) |

| Chemical Structure | ||

| This compound | ||

| CAS Number | 660830-63-7 | [1][3][4] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][3][4] |

| Molecular Weight | 252.06 g/mol | [1][3][4] |

| Typical Purity | ≥95% | [3][4] |

| Recommended Storage | 2-8°C | [1][2] |

Melting Point Analysis

Theoretical Basis

The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A pure, crystalline organic solid will typically exhibit a sharp, well-defined melting point, often within a narrow range of 0.5-1.0°C.[5] Conversely, the presence of impurities disrupts the crystal lattice, which results in a depression of the melting point and a broadening of the melting range.[5] Therefore, accurate melting point determination is a critical first step in sample validation.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp). The underlying principle is the controlled heating of a finely powdered sample in a capillary tube while observing the precise temperature of phase transition from solid to liquid.[6]

Methodology:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.

-

Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample until a small amount of material enters the tube. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 1-2 mm.[7]

-

Apparatus Setup: Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Determination (Rapid Ramp): Heat the sample rapidly to quickly determine an approximate melting range. This saves time and establishes the temperature at which to begin a more precise measurement.

-

Accurate Determination (Slow Ramp): Allow the apparatus to cool well below the approximate melting point. Using a fresh sample in a new capillary tube, begin heating again. As the temperature approaches the previously determined range, reduce the heating rate to 1-2°C per minute.[5] A slow heating rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[8]

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a clear liquid. The melting range is reported as T1-T2.

-

Validation: Conduct at least two separate, careful determinations. Consistent results validate the measurement.

Expected Results and Discussion

While a specific melting point for this compound is not widely published, related structures such as 7-Bromo-4-hydroxyquinoline-3-carboxylic acid exhibit a very high melting point (>260 °C), suggesting the title compound will also have a high decomposition/melting temperature due to its rigid aromatic structure and potential for strong intermolecular hydrogen bonding via the carboxylic acid group.[9] An experimentally observed broad melting range (e.g., greater than 5°C) would strongly indicate the presence of impurities.[5]

Solubility Profile

Importance in Drug Development

A compound's solubility profile governs its behavior in both chemical reactions and biological systems. It dictates the choice of solvents for synthesis and purification, and critically influences formulation strategies and bioavailability. For an ionizable molecule like this compound, solubility is highly dependent on pH.

Experimental Workflow: Qualitative Solubility Testing

A systematic approach is used to classify a compound's solubility based on its functional groups. The workflow tests solubility in a sequence of solvents of varying pH. The logic is that "like dissolves like," but also that acidic or basic functional groups will react to form more soluble salts.[10]

Methodology:

-

Instrument Calibration: Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements. [11]2. Sample Preparation: Accurately weigh and dissolve a sample of this compound to prepare a solution of known concentration (typically 1-10 mM). A co-solvent like methanol or DMSO may be required if aqueous solubility is low, though this will yield an apparent pKa (pKa') specific to that solvent system.

-

Titration Setup: Place the sample solution in a jacketed beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of 0.1 M NaOH.

-

Titration Execution: Add the NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. [11]5. Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). The resulting sigmoidal curve will have an inflection point corresponding to the equivalence point. The pKa is the pH value at exactly half the volume of the equivalence point. [12]For higher accuracy, the equivalence point is best determined from the peak of the first derivative of the titration curve (ΔpH/ΔV).

Predicted pKa and Interpretation

The pKa of benzoic acid is approximately 4.2. [13][14]For this compound, the electron-withdrawing nature of both the sp²-hybridized carbons of the isoquinoline ring and the electronegative bromine atom will stabilize the carboxylate anion, making the carboxylic acid more acidic. Therefore, its pKa is predicted to be slightly lower than 4.2. This implies that at physiological pH (~7.4), the molecule will exist almost entirely in its deprotonated, negatively charged carboxylate form, a critical factor for its solubility and interaction with biological targets.

Spectroscopic Signature (Predicted)

While experimental spectra should be acquired for definitive characterization, the expected spectroscopic features for this compound can be predicted from its structure.

-

¹H NMR: The spectrum would show several signals in the aromatic region (downfield, ~7.5-9.5 ppm) corresponding to the protons on the isoquinoline ring. A particularly downfield singlet would be expected for the proton at the C-4 position. The carboxylic acid proton would appear as a very broad singlet, typically far downfield (>10 ppm), and may be exchangeable with D₂O.

-

¹³C NMR: The spectrum would display 10 distinct carbon signals. The carboxyl carbon would be significantly downfield (~165-180 ppm). The carbon atom attached to the bromine (C-7) would also be identifiable.

-

FTIR (Infrared Spectroscopy): The spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid dimer from ~2500-3300 cm⁻¹. A strong, sharp carbonyl (C=O) stretching absorption would be present around 1700-1725 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Conclusion

This compound is a high-value chemical intermediate with physicochemical properties that make it well-suited for applications in drug discovery and organic synthesis. Its high melting point suggests thermal stability, while its predictable pH-dependent solubility allows for straightforward manipulation during aqueous workups and purifications. The acidity of its carboxylic acid group (predicted pKa < 4.2) ensures it is ionized at physiological pH, a key consideration for designing molecules with favorable ADME properties. The protocols and theoretical insights provided in this guide offer a robust framework for researchers to accurately characterize this versatile building block, enabling its confident application in the synthesis of next-generation therapeutics.

References

-

University of Calgary. (n.d.). Melting Point. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

University of Babylon. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Technology. (n.d.). experiment 1 determination of solubility class. Retrieved from [Link]

-

Occidental College. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

-

University of Technology. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromoisoquinolin-3-amine. Retrieved from [Link]

-

Avdeef, A., et al. (2009). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

-

My Skin Recipes. (n.d.). This compound. Retrieved from [Link]

-

Anticancer Agents in Medicinal Chemistry. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Utah Tech University. (n.d.). pKa Chart. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound [myskinrecipes.com]

- 3. labsolu.ca [labsolu.ca]

- 4. calpaclab.com [calpaclab.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pennwest.edu [pennwest.edu]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organicchemistrydata.org [organicchemistrydata.org]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

7-Bromoisoquinoline-3-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 7-Bromoisoquinoline-3-carboxylic acid: A Core Scaffold in Modern Medicinal Chemistry

Abstract

This compound is a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. Its unique structural arrangement, featuring a bromine atom amenable to cross-coupling reactions and a carboxylic acid group for derivatization, makes it a highly valuable intermediate. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and strategic applications. We will delve into its role as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors, and provide an exemplary synthetic protocol to illustrate its practical utility for researchers, scientists, and professionals in drug development.

Chemical Identity and Core Structure

At the heart of its synthetic versatility lies the distinct structure of this compound. The isoquinoline core is a well-established pharmacophore with a known affinity for various biological targets, while the bromine and carboxylic acid substituents offer orthogonal handles for chemical modification.

Key Identifiers

| Property | Value | Source(s) |

| CAS Number | 660830-63-7 | [1][2][3][4] |

| Molecular Formula | C₁₀H₆BrNO₂ | [1][2][3] |

| Molecular Weight | 252.06 g/mol | [1][2][3] |

| Purity | Typically ≥95% | [1][2] |

| Synonyms | No common synonyms | N/A |

Molecular Structure

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is attached at position 7 of the isoquinoline ring system, and a carboxylic acid group is present at position 3.

Caption: 2D Structure of this compound.

Physicochemical Properties and Rationale

The properties of this compound are dictated by its composite structure: a large, relatively nonpolar aromatic core and a highly polar carboxylic acid group.

-

Acidity: The carboxylic acid moiety (-COOH) is the primary driver of its acidic nature. The electron-withdrawing effect of the isoquinoline ring system enhances the acidity of the carboxylic proton compared to a simple aliphatic carboxylic acid. This allows it to readily form carboxylate salts with bases.[5]

-

Solubility: Due to the polar carboxylic acid group, the molecule exhibits some solubility in polar protic solvents like ethanol and can be dissolved in aqueous bases (e.g., NaOH, NaHCO₃) through the formation of its highly soluble carboxylate salt.[5] However, its large aromatic surface area limits its solubility in water in its acidic form. It is generally soluble in polar aprotic solvents like DMSO and DMF.

-

Reactivity: The molecule possesses two key reactive sites:

-

The C7-Br Bond: The bromine atom is a key functional group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon or carbon-heteroatom bonds at this position.[3]

-

The C3-COOH Group: The carboxylic acid can be converted into a wide range of functional groups, such as esters, amides, and acid chlorides, providing a straightforward method for linking the isoquinoline core to other molecular fragments.

-

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate used to construct more complex bioactive molecules.[3][6]

Scaffold for Kinase Inhibitors

The isoquinoline scaffold is a common feature in many kinase inhibitors. The nitrogen atom in the ring can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding pocket of kinases. The bromine at position 7 allows for the strategic introduction of substituents that can extend into other regions of the binding site to enhance potency and selectivity. This makes the molecule a valuable starting point for developing novel anticancer agents.[3]

Intermediate for CNS-Active Agents

The isoquinoline core is also prevalent in compounds targeting the central nervous system (CNS).[3] The ability to functionalize both the 7-position and the 3-position allows medicinal chemists to fine-tune properties like lipophilicity and polarity, which are critical for blood-brain barrier penetration.

Versatile Building Block in Organic Synthesis

Beyond specific therapeutic areas, this compound is a versatile tool for synthetic chemists. It is frequently employed in cross-coupling reactions like the Suzuki-Miyaura coupling to create complex, substituted isoquinoline derivatives.[3] This reaction is a cornerstone of modern organic synthesis due to its reliability and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this molecule. This protocol is illustrative and should be adapted based on the specific boronic acid used and laboratory safety standards.

Objective: To synthesize a 7-aryl-isoquinoline-3-carboxylic acid derivative via a palladium-catalyzed Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 3.0 equivalents)

-

1,4-Dioxane and Water (4:1 solvent mixture)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon gas for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). Briefly open the reaction flask under a positive flow of inert gas and add the catalyst/ligand mixture.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.

-

Heating and Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up:

-

Cool the reaction to room temperature.

-

Add water and adjust the pH to ~2-3 with 1M HCl. The product, being a carboxylic acid, will precipitate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 7-aryl-isoquinoline-3-carboxylic acid.

Workflow Diagram: Suzuki-Miyaura Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling workflow.

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its dual functionality allows for sequential, controlled modifications, making it an indispensable tool for constructing complex molecular architectures. For scientists in medicinal chemistry and organic synthesis, a thorough understanding of this building block's properties and reactivity is essential for the efficient development of novel therapeutics and functional materials. Its continued use in the synthesis of kinase inhibitors and other biologically active compounds underscores its lasting importance in the field.

References

- Vertex AI Search. (n.d.). This compound, min 95%, 100 mg.

- Vertex AI Search. (n.d.). This compound.

- MySkinRecipes. (n.d.). This compound.

- BLD Pharm. (n.d.). 660830-63-7|this compound.

- My Skin Recipes. (n.d.). This compound.

- TSFX. (n.d.). Physical properties of carboxylic acids.

Sources

The Rising Therapeutic Potential of 7-Bromoisoquinoline-3-carboxylic Acid Derivatives: A Technical Guide

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Within this privileged heterocyclic family, derivatives of 7-Bromoisoquinoline-3-carboxylic acid are emerging as a promising class of molecules with significant therapeutic potential. The strategic placement of a bromine atom at the 7-position offers a versatile handle for synthetic elaboration through cross-coupling reactions, while the carboxylic acid moiety at the 3-position provides a key interaction point for biological targets and can be readily converted into various functional groups such as esters and amides. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of this compound derivatives, with a focus on their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Isoquinoline Scaffold in Drug Discovery

Isoquinoline and its derivatives are integral to the landscape of pharmacologically active compounds. This nitrogen-containing heterocyclic ring system is found in a vast array of natural alkaloids, including morphine and berberine, which exhibit potent physiological effects. The rigid, planar structure of the isoquinoline nucleus provides an excellent framework for the spatial orientation of functional groups, enabling precise interactions with biological macromolecules.

The this compound core combines several advantageous features for drug design. The bromine atom at the 7-position not only influences the electronic properties of the ring system but also serves as a crucial reactive site for the introduction of diverse substituents via modern synthetic methodologies like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize biological activity. The carboxylic acid group at the 3-position is a key pharmacophoric element, capable of forming hydrogen bonds and ionic interactions with target proteins. Its presence can also be exploited to modulate the physicochemical properties of the derivatives, such as solubility and cell permeability.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatization are critical steps in the exploration of its biological potential. While a variety of methods for isoquinoline synthesis exist, the construction of this specific scaffold often involves multi-step sequences.

Core Synthesis

A common strategy for the synthesis of the isoquinoline nucleus is the Bischler-Napieralski reaction, which involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent. For the synthesis of 7-bromoisoquinoline derivatives, a suitably substituted phenethylamine precursor bearing a bromine atom at the para position to the ethylamine moiety would be required.

Experimental Protocol: General Synthesis of Isoquinoline-3-carboxamides

This protocol outlines a general procedure for the synthesis of isoquinoline-3-carboxamide derivatives from the corresponding carboxylic acid.

-

Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 7-bromoisoquinoline-3-carbonyl chloride.

-

Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol).

-

In a separate flask, dissolve the desired amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the acid chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate or DCM/methanol) to yield the desired 7-bromoisoquinoline-3-carboxamide derivative.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily as anticancer and antimicrobial agents. The bromine atom at the 7-position and the functional group at the 3-position are key determinants of their biological activity.

Anticancer Activity

The isoquinoline and quinoline scaffolds are prevalent in a number of approved and investigational anticancer drugs. Derivatives of this compound are being explored for their potential to inhibit key cellular processes involved in cancer progression.

3.1.1. Kinase Inhibition

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The quinoline and isoquinoline cores are known to act as ATP-competitive inhibitors by binding to the hinge region of the kinase active site. The 3-carboxamide moiety is particularly effective in forming hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition[1].

While specific data for this compound derivatives is limited, studies on structurally related quinoline-3-carboxamides have demonstrated potent inhibition of kinases such as Ataxia Telangiectasia Mutated (ATM) kinase, a key player in the DNA damage response (DDR) pathway[1][2][3][4]. The 7-bromo substituent can be utilized to introduce aryl or heteroaryl groups that can occupy adjacent hydrophobic pockets in the kinase active site, thereby enhancing potency and selectivity.

Figure 1: Proposed mechanism of action for 7-bromoisoquinoline-3-carboxamide derivatives as kinase inhibitors.

3.1.2. Antiproliferative Activity

Several studies have reported the antiproliferative activity of isoquinoline and quinoline derivatives against various cancer cell lines. While specific data for this compound derivatives is not extensively available, related halogenated quinolines have shown potent activity against cancer cell lines, with some compounds inducing apoptosis[5]. The presence of a halogen, such as bromine, can enhance the anticancer activity of the quinoline scaffold[5].

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Brominated Methoxyquinolines | HT29 (Colon) | 5.45 - 9.6 | [5] |

| Brominated Methoxyquinolines | HeLa (Cervical) | 5.45 - 9.6 | [5] |

| Brominated Methoxyquinolines | C6 (Glioblastoma) | 5.45 - 9.6 | [5] |

| Quinoline Derivatives | A549 (Lung), KYSE450 (Esophageal) | Varies | [6] |

Table 1: Antiproliferative activity of selected halogenated quinoline derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Isoquinoline and quinoline derivatives have a long history of use as antimicrobial agents.

3.2.1. Antibacterial Activity

Isoquinoline-3-carboxylic acid itself has demonstrated significant antibacterial activity against a range of plant pathogenic bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and various Xanthomonas species, with EC50 values in the low µg/mL range[7]. The proposed mechanism of action involves disruption of the bacterial cell membrane, leading to altered cell morphology and inhibition of biofilm formation[7].

Halogenated quinolines have also been shown to possess potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis[8]. The introduction of a bromine atom at the 7-position of the isoquinoline-3-carboxylic acid scaffold is therefore a promising strategy for the development of new antibacterial agents.

Figure 2: Proposed antibacterial mechanism of isoquinoline-3-carboxylic acid derivatives.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard method for determining the minimum inhibitory concentration of a compound against a bacterial strain.

-

Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37 °C with shaking.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using the broth medium. The final volume in each well should be 100 µL.

-

Bacterial Inoculum: Dilute the overnight bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in the broth medium.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse functionalization at the 7-position, provides a rich platform for medicinal chemistry exploration. The demonstrated and inferred biological activities, particularly in the areas of oncology and infectious diseases, underscore the potential of this compound class.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives. Key areas of investigation should include:

-

Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of the impact of different substituents at the 7-position and various functional groups at the 3-position on biological activity.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and pathways through which these compounds exert their effects.

-

Pharmacokinetic and Pharmacodynamic Profiling: Evaluation of the drug-like properties of lead compounds to assess their potential for in vivo efficacy and safety.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of new and effective medicines.

References

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. [Link]

-

Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. ResearchGate. [Link]

-

The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. PMC. [Link]

-

Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. PubMed. [Link]

- Antibacterial Activity and Possibly Made of Action of Isoquinoline-3-Carboxylic Acid. [Source not explicitly provided in search results]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. [Link]

-

Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors. NIH. [Link]

-

Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor. PubMed. [Link]

-

Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase. MDPI. [Link]

-

This compound. MySkinRecipes. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

Sources

- 1. Molecular Docking and Molecular Dynamics Simulation Studies of Quinoline-3-Carboxamide Derivatives with DDR Kinases–Selectivity Studies towards ATM Kinase [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 7-Bromoisoquinoline-3-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

7-Bromoisoquinoline-3-carboxylic acid has emerged as a pivotal scaffold in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its unique structural features, including the reactive bromine atom at the C7 position and the carboxylic acid moiety at C3, provide strategic handles for chemical modification, enabling the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the diverse applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and agents targeting neurodegenerative diseases.

Introduction: The Isoquinoline Core in Drug Design

The isoquinoline nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The strategic placement of a bromine atom and a carboxylic acid group, as seen in this compound, significantly enhances its utility as a synthetic intermediate. The bromine atom serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, while the carboxylic acid moiety can be involved in crucial interactions with biological targets or can be further modified to modulate physicochemical properties.

This guide will delve into the technical aspects of utilizing this compound as a foundational building block in the synthesis of innovative drug candidates.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆BrNO₂ | [2][3] |

| Molecular Weight | 252.06 g/mol | [2][3] |

| CAS Number | 660830-63-7 | [2][3] |

| Appearance | Off-white solid | [4] |

| Solubility | Soluble in DMF and DMSO | [5] |

| Storage | 2-8°C, protected from light | [6] |

Synthesis of the Core Scaffold

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its synthesis can be conceptually approached through established methods for isoquinoline and quinoline carboxylic acid synthesis. A plausible synthetic route involves a multi-step process starting from readily available precursors.

One potential synthetic strategy is a modification of the Pomeranz-Fritsch reaction or the Bischler-Napieralski cyclization, followed by functional group manipulations to introduce the bromine and carboxylic acid moieties at the desired positions. A generalized workflow is presented below.

A patent for the synthesis of the parent compound, 7-bromoisoquinoline, describes a diazotization-bromination method which could potentially be adapted.[4] This method avoids the use of strong acids and offers a milder reaction pathway.[4]

Key Synthetic Transformations: The Suzuki-Miyaura Cross-Coupling Reaction

The true synthetic power of this compound lies in the reactivity of its C7-bromo substituent. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of this scaffold.[6][7] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the isoquinoline core and a wide variety of organoboron reagents, such as boronic acids and their esters.[8][9]

This versatility enables the introduction of diverse aryl, heteroaryl, and alkyl groups at the 7-position, facilitating the exploration of structure-activity relationships (SAR) and the optimization of drug candidates.

General Protocol for Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the anhydrous solvent and the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of inhibitors for several key therapeutic targets.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The isoquinoline and quinoline cores are prevalent in a number of approved kinase inhibitors. Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar to low micromolar range.[10] While specific data for this compound derivatives are not widely published, the core structure is highly amenable to the synthesis of kinase inhibitors.

Poly (ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair, and their inhibition is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[11] Several PARP inhibitors feature heterocyclic cores. Although direct examples from this compound are not prominent in the literature, the related isoquinolinone scaffold is a known pharmacophore for PARP inhibition.[12] The ability to introduce diverse substituents at the 7-position via Suzuki coupling makes this compound a promising starting point for the design of novel PARP inhibitors with improved potency and selectivity.

Agents for Neurodegenerative Diseases

Isoquinoline derivatives have been explored for their potential in treating neurodegenerative disorders like Alzheimer's disease.[13] Some tetrahydroisoquinoline derivatives have shown promise as cholinesterase inhibitors, a key target in Alzheimer's therapy.[14] The isoquinoline scaffold's ability to cross the blood-brain barrier and interact with neurological targets makes it an attractive platform for the development of new central nervous system drugs.[6] The functional handles on this compound allow for the synthesis of libraries of compounds for screening against various targets implicated in neurodegeneration.

Future Perspectives and Conclusion

This compound represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its strategic functionalization allows for the efficient generation of diverse chemical libraries for hit-to-lead optimization. The demonstrated and potential applications in oncology and neurodegenerative diseases highlight the importance of this scaffold.

Future research will likely focus on the development of more efficient and scalable synthetic routes to this core and the exploration of its derivatives against a wider range of biological targets. The continued application of modern synthetic methodologies, such as the Suzuki-Miyaura coupling, will undoubtedly lead to the discovery of novel drug candidates with improved therapeutic profiles.

References

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. (2025). ResearchGate. Retrieved from https://www.researchgate.net/publication/288820989_Derivatives_of_1234-Tetrahydroisoquinoline-3-carboxylic_Acid

- Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9956321/

- Harwood, H. J., & Johnson, T. B. (1934). Isoquinoline Derivatives. III. 3-Isoquinolinecarboxylic Acids. Journal of the American Chemical Society, 56(2), 468–470. https://doi.org/10.1021/ja01317a063

- Tsotinis, A., & Zouroudis, S. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. Archiv der Pharmazie, 340(1), 43-47. https://doi.org/10.1002/ardp.200600125

- This compound. (n.d.). MySkinRecipes. Retrieved from https://www.myskinrecipes.com/shop/th/products/7-bromoisoquinoline-3-carboxylic-acid-95-100mg-reagent-146652

- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/27588621/

- Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. (1999). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/10508435/

- Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry. (n.d.). Benchchem. Retrieved from https://www.benchchem.

- Isoquinoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/synthesis/heterocycles/isoquinolines.shtm

- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules, 29(1), 249. https://doi.org/10.3390/molecules29010249

- CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents. (n.d.). Retrieved from https://patents.google.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Advances, 11(23), 13866–13886. https://doi.org/10.1039/D1RA01476A

- Growth inhibitory activity (IC50 μM) of the tested compounds against... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/Growth-inhibitory-activity-IC50-mM-of-the-tested-compounds-against-HepG2-MCF-7-MDA_tbl1_351532524

- This compound. (n.d.). Lab Solu. Retrieved from https://labsolu.ca/product/7-bromoisoquinoline-3-carboxylic-acid/

- Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved from https://myers.chemistry.harvard.

- New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. (2014). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270617/

- Quantification of Olaparib sensitivities (IC 50 ) and RAD51 foci in EOC cell lines. (n.d.). Scientific Reports. Retrieved from https://www.

- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2017). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152103/

- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. (n.d.). Benchchem. Retrieved from https://www.benchchem.

- A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. (2022). Frontiers in Pharmacology, 13, 941198. https://doi.org/10.3389/fphar.2022.941198

- IC50 (µM) of Compounds 3–6, 8, and 9 versus the MCF-7 and MDA-MB-231... (n.d.). ResearchGate. Retrieved from https://www.researchgate.

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. (2022). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319080/

- IC 50 of different compounds in sensitive and olaparib resistant... (n.d.). ResearchGate. Retrieved from https://www.researchgate.net/figure/IC-50-of-different-compounds-in-sensitive-and-olaparib-resistant-HR-proficient-and_tbl1_366113824

- This compound, min 95%, 100 mg. (n.d.). Fisher Scientific. Retrieved from https://www.fishersci.com/shop/products/7-bromoisoquinoline-3-carboxylic-acid-min-95-100-mg/B194450100MG

- 7-bromoquinoline-4-carboxylic acid synthesis. (n.d.). ChemicalBook. Retrieved from https://www.chemicalbook.com/synthesis/product_30904-74-6_30904-74-6.htm

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor. Retrieved from https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1000&context=chemistrybiochemistry

- Isoquinoline derivatives as potential acetylcholinesterase inhibitors. (2006). PubMed. Retrieved from https://pubmed.ncbi.nlm.nih.gov/16483771/

- Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved from https://www.researchgate.

- Inhibitors of PARP: Number crunching and structure gazing. (2022). National Institutes of Health. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8915392/

- CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents. (n.d.). Retrieved from https://patents.google.

- 7-Bromoisoquinoline (CAS Number: 58794-09-5). (n.d.). Cayman Chemical. Retrieved from https://www.caymanchem.com/product/23977/7-bromoisoquinoline

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labsolu.ca [labsolu.ca]

- 3. calpaclab.com [calpaclab.com]

- 4. CN102875465A - Method for preparing 7-bromoisoquinoline - Google Patents [patents.google.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isoquinoline derivatives as potential acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 7-Bromoisoquinoline-3-carboxylic Acid: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoisoquinoline-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid isoquinoline scaffold, substituted with a bromine atom and a carboxylic acid group, provides a versatile platform for the synthesis of novel therapeutic agents. The bromine atom at the 7-position serves as a key handle for further functionalization via cross-coupling reactions, enabling the exploration of a diverse chemical space. The carboxylic acid moiety at the 3-position can be utilized for amide bond formation or as a key pharmacophoric feature for interacting with biological targets.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Spectroscopic Overview

The structural framework of this compound dictates its characteristic spectroscopic signatures. The molecule consists of a bicyclic aromatic system, the isoquinoline core, with a bromine atom attached to the benzene ring portion and a carboxylic acid group on the pyridine ring.

Figure 1. Chemical structure of this compound.

The following sections will detail the anticipated features in each spectroscopic technique, providing a foundational understanding for researchers working with this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra of this compound are expected to exhibit distinct signals corresponding to each unique proton and carbon atom in the molecule.

Experimental Protocol (Hypothetical)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as the acidic proton of the carboxylic acid may be exchangeable in protic solvents.

-

Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. A larger number of scans will be necessary compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm.

-

2D NMR: For unambiguous assignment of all signals, it is recommended to perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

-

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show signals in the aromatic region (typically 7.0-9.5 ppm) and a characteristic downfield signal for the carboxylic acid proton.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | ~9.3 | s | - | 1H |

| H-4 | ~8.5 | s | - | 1H |

| H-5 | ~8.2 | d | ~8.5-9.0 | 1H |

| H-6 | ~7.8 | dd | ~8.5-9.0, ~1.5-2.0 | 1H |

| H-8 | ~8.4 | d | ~1.5-2.0 | 1H |

| -COOH | >12.0 | br s | - | 1H |

Rationale behind Assignments:

-

H-1 and H-4: These protons are on the electron-deficient pyridine ring and are adjacent to the nitrogen atom, leading to significant deshielding and a downfield chemical shift. They are expected to appear as singlets due to the lack of adjacent protons.

-

H-5, H-6, and H-8: These protons are on the benzene ring. H-5 is expected to be a doublet due to coupling with H-6. H-6 will appear as a doublet of doublets, coupling to both H-5 (ortho-coupling, larger J value) and H-8 (meta-coupling, smaller J value). H-8 is anticipated to be a doublet due to meta-coupling with H-6. The bromine at position 7 will influence the chemical shifts of the neighboring protons.

-

-COOH: The carboxylic acid proton is highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding. It typically appears as a broad singlet at a very downfield chemical shift and may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-1 | ~150-155 |

| C-3 | ~140-145 |

| C-4 | ~120-125 |

| C-4a | ~135-140 |

| C-5 | ~128-132 |

| C-6 | ~130-135 |

| C-7 | ~122-127 |

| C-8 | ~130-135 |

| C-8a | ~128-132 |

| -COOH | ~165-170 |

Rationale behind Assignments:

-

-COOH: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the spectrum.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nitrogen atom, the bromine atom, and the carboxylic acid group. The carbon atom attached to the bromine (C-7) will have its chemical shift influenced by the heavy atom effect. The specific assignments would be confirmed using HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the carboxylic acid group and the aromatic system.

Experimental Protocol (Hypothetical)

-

Sample Preparation: The spectrum can be acquired using a solid sample, typically by the KBr (potassium bromide) pellet method or using an ATR (Attenuated Total Reflectance) accessory.

-

Instrument Parameters: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected IR Spectral Data

| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H stretch (aromatic) | 3100-3000 | Medium-Weak |

| C=O stretch (carboxylic acid) | 1725-1700 | Strong |

| C=C and C=N stretch (aromatic rings) | 1620-1450 | Medium-Strong (multiple bands) |

| C-O stretch (carboxylic acid) | 1320-1210 | Medium |

| O-H bend (carboxylic acid) | 1440-1395 and 950-910 | Medium, Broad |

| C-Br stretch | 700-500 | Medium-Strong |

Interpretation of Key Absorptions:

-

O-H Stretch: The most characteristic feature will be a very broad absorption band in the 3300-2500 cm⁻¹ region due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band is expected around 1725-1700 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.

-

Aromatic Stretches: Multiple bands of medium to strong intensity will be observed in the 1620-1450 cm⁻¹ region, characteristic of the C=C and C=N stretching vibrations within the isoquinoline ring system.

-

C-Br Stretch: A medium to strong absorption in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Br stretching vibration.

Figure 2. Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol (Hypothetical)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile compound. Both positive and negative ion modes should be explored.

-

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements for elemental composition determination.

Expected Mass Spectral Data

-

Molecular Ion: The molecular weight of this compound is 251.05 g/mol (for the most abundant isotopes, ¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern for the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z values corresponding to [M]+ and [M+2]+.

-

In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at m/z 251.97 and 253.97.

-

In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 249.95 and 251.95.

-

-

Fragmentation: The fragmentation pattern will depend on the ionization energy used. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. The isoquinoline ring is relatively stable, but fragmentation of the ring system is also possible under higher energy conditions.

Figure 3. Predicted major fragmentation pathways in positive ion ESI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While based on predictive analysis in the absence of readily available experimental spectra, the interpretations are grounded in fundamental spectroscopic principles and data from analogous structures. The detailed analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS data serves as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound. The provided hypothetical experimental protocols offer a starting point for the acquisition of high-quality spectral data. Unambiguous structural confirmation will ultimately rely on the acquisition and interpretation of experimental data, including 2D NMR experiments.

References

-

MySkinRecipes. This compound. Available at: [Link]

-